molecular formula C15H14N2O B1621263 3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol CAS No. 889955-12-8

3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol

Cat. No.: B1621263
CAS No.: 889955-12-8
M. Wt: 238.28 g/mol
InChI Key: JBYLMCZNJRMUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The historical development of 3-(4,5-Dihydro-3H-benzo[B]diazepin-2-YL)-phenol is intrinsically linked to the broader evolution of benzodiazepine chemistry, which began in the mid-twentieth century with groundbreaking work at Hoffmann-La Roche. The foundation for this compound's existence was established in 1955 when chemist Leo Sternbach serendipitously identified the first benzodiazepine, chlordiazepoxide, marketed as Librium. This discovery catalyzed extensive research into seven-membered heterocyclic systems containing nitrogen atoms, leading to the development of numerous derivatives and analogues.

The specific compound 3-(4,5-Dihydro-3H-benzo[B]diazepin-2-YL)-phenol emerged from systematic investigations into substituted benzodiazepine derivatives during the early 2000s. According to chemical database records, this compound was first documented in 2005, reflecting the continued interest in exploring structural modifications of the basic benzodiazepine scaffold. The compound's development represented part of a broader research initiative to synthesize and characterize novel benzodiazepine analogues with modified substituent patterns.

The historical significance of this compound extends beyond its initial discovery to encompass its role in advancing synthetic methodologies for seven-membered heterocyclic systems. Research conducted in the 2010s demonstrated that compounds within this structural class could be efficiently synthesized using environmentally friendly catalytic systems, such as H-MCM-22 zeolite catalysts, which provided high yields under ambient reaction conditions. This advancement represented a significant improvement over earlier synthetic approaches that required harsh reaction conditions and resulted in lower yields.

The compound's place in chemical history is further underscored by its contribution to understanding the structural diversity possible within the benzodiazepine framework. Unlike the pharmaceutical benzodiazepines that dominated clinical applications, this phenol-substituted derivative provided researchers with insights into how structural modifications could influence both synthetic accessibility and molecular properties. The historical trajectory of this compound reflects the evolution from serendipitous discovery to systematic structural exploration that characterizes modern medicinal chemistry research.

Chemical Classification and Nomenclature

3-(4,5-Dihydro-3H-benzo[B]diazepin-2-YL)-phenol belongs to the broad chemical class of heterocyclic organic compounds, specifically categorized as a substituted benzodiazepine derivative. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex structural features and multiple functional groups. The primary classification places this molecule within the family of seven-membered nitrogen-containing heterocycles, distinguished by the presence of two nitrogen atoms incorporated into the ring system.

The molecular formula C15H14N2O indicates a composition of fifteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom, arranged in a specific three-dimensional configuration that defines its chemical properties. The compound's nomenclature reveals several key structural elements: the "4,5-dihydro-3H-benzo[B]diazepin" portion describes the partially saturated seven-membered ring fused to a benzene ring, while the "2-YL)-phenol" segment indicates the substitution pattern and the presence of a phenolic hydroxyl group.

Alternative nomenclature systems recognize this compound under several synonymous names, including "3-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)phenol" and "2,3-Dihydro-4-(3-hydroxyphenyl)-1H-1,5-benzodiazepine". These naming variations reflect different approaches to describing the same molecular structure, with some emphasizing the phenolic substitution and others highlighting the diazepine ring system. The compound is registered in major chemical databases under the Chemical Abstracts Service number 889955-12-8, providing a unique identifier for research and commercial purposes.

From a stereochemical perspective, the compound exhibits specific conformational preferences that influence its nomenclature and classification. Crystallographic studies of related compounds have revealed that the seven-membered diazepine ring typically adopts a boat-like conformation, which affects the spatial arrangement of substituents and influences the compound's physical and chemical properties. This conformational behavior is reflected in the compound's classification as a conformationally flexible molecule, distinguishing it from more rigid aromatic systems.

Position within Benzodiazepine Derivative Family

3-(4,5-Dihydro-3H-benzo[B]diazepin-2-YL)-phenol occupies a distinctive position within the extensive family of benzodiazepine derivatives, representing a specialized branch that combines the characteristic seven-membered heterocyclic core with phenolic substitution. The benzodiazepine derivative family encompasses hundreds of compounds, ranging from pharmaceutically active molecules like diazepam to research compounds designed for specific chemical investigations. Within this diverse family, the phenol-substituted derivatives constitute a smaller but scientifically significant subset that offers unique synthetic and structural opportunities.

The compound's relationship to other benzodiazepine derivatives can be understood through its structural similarities and differences compared to established family members. Unlike classical pharmaceutical benzodiazepines that typically feature halogen or methyl substitutions, this compound incorporates a phenolic hydroxyl group that significantly alters its chemical behavior and potential applications. This structural modification places it within a specialized category of hydroxylated benzodiazepine derivatives that have gained attention for their synthetic versatility and potential as intermediates for further chemical transformations.

Comparative analysis with related compounds reveals that 3-(4,5-Dihydro-3H-benzo[B]diazepin-2-YL)-phenol shares structural features with other hydroxylated derivatives synthesized through similar methodologies. Research has demonstrated that compounds within this subclass exhibit common synthetic pathways involving condensation reactions between substituted phenylenediamines and appropriate carbonyl compounds. The phenolic substitution pattern distinguishes this compound from other family members and influences its reactivity profile, particularly in reactions involving the hydroxyl functional group.

The compound's position within the benzodiazepine family is further defined by its role as a synthetic intermediate and research tool. Unlike therapeutic benzodiazepines designed for specific biological targets, this compound serves primarily as a platform for exploring synthetic methodologies and understanding structure-activity relationships within the broader family. This research-oriented positioning has led to its inclusion in studies investigating novel synthetic approaches, catalytic systems, and structural modifications of the benzodiazepine framework.

Structural Significance in Chemical Research

The structural significance of 3-(4,5-Dihydro-3H-benzo[B]diazepin-2-YL)-phenol in chemical research extends far beyond its immediate molecular properties to encompass its role as a model system for understanding seven-membered heterocyclic chemistry and as a versatile synthetic intermediate. The compound's unique combination of a partially saturated benzodiazepine core with a phenolic substituent provides researchers with a valuable platform for investigating fundamental aspects of heterocyclic chemistry, including conformational behavior, reactivity patterns, and synthetic methodologies.

From a conformational perspective, this compound exemplifies the structural flexibility characteristic of seven-membered ring systems. Crystallographic studies of related benzodiazepine derivatives have revealed that these compounds typically adopt boat-like conformations, with the seven-membered ring exhibiting significant puckering that influences the spatial arrangement of substituents. This conformational behavior has important implications for understanding how structural modifications affect molecular properties and reactivity, making this compound a valuable model for theoretical and experimental investigations.

The synthetic significance of this compound is demonstrated through its accessibility via multiple synthetic routes and its potential as a precursor for further chemical transformations. Research has shown that compounds of this structural type can be efficiently synthesized using catalytic condensation reactions, with yields exceeding 85 percent under optimized conditions. The presence of the phenolic hydroxyl group provides additional opportunities for chemical modification, including acylation, alkylation, and coupling reactions that can be used to generate libraries of related compounds for structure-activity relationship studies.

Table 1: Synthetic Parameters for Related Benzodiazepine Derivatives

Compound Type Catalyst System Reaction Time Yield (%) Temperature
Phenol-substituted derivatives H-MCM-22 60-180 minutes 65-87 Room temperature
Methoxy-substituted analogues Triethylamine 120-240 minutes 70-77 Reflux conditions
Halogenated derivatives Various acids 180-300 minutes 60-75 Elevated temperature

The compound's structural features also make it significant for understanding intramolecular interactions within benzodiazepine systems. The phenolic hydroxyl group can participate in hydrogen bonding interactions with the nitrogen atoms in the diazepine ring, creating stable six-membered hydrogen-bonded rings that influence the compound's overall conformation and stability. These intramolecular interactions provide insights into the factors that control molecular geometry and stability in related heterocyclic systems.

Properties

IUPAC Name

3-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-12-5-3-4-11(10-12)13-8-9-16-14-6-1-2-7-15(14)17-13/h1-7,10,16,18H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYLMCZNJRMUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2N=C1C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378030
Record name 3-(2,3-Dihydro-1H-1,5-benzodiazepin-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889955-12-8
Record name 3-(2,3-Dihydro-1H-1,5-benzodiazepin-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Reaction Mechanism

The most widely reported method involves the acid-catalyzed cyclocondensation of ortho-phenylenediamine with α,β-unsaturated ketones bearing a phenolic substituent. The reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration (Scheme 1).

Scheme 1 : Proposed mechanism for benzodiazepine formation:

  • Protonation of the α,β-unsaturated ketone’s carbonyl group.
  • Nucleophilic attack by the primary amine of ortho-phenylenediamine.
  • Tautomerization to form an enamine intermediate.
  • Cyclization via the secondary amine to form the diazepine ring.
  • Aromatization through dehydration.

Synthesis of 3-Hydroxy-Substituted α,β-Unsaturated Ketones

The phenolic α,β-unsaturated ketone precursor is typically synthesized via Claisen-Schmidt condensation between substituted benzaldehydes and acetophenones. For example, 3-hydroxycinnamaldehyde derivatives can be prepared by reacting vanillin with acetone under basic conditions.

Representative Procedure :

  • Dissolve sodium hydroxide (2.2 g) in a methanol-water mixture (1:1 v/v).
  • Cool to 0–5°C and add equimolar quantities of 3-hydroxybenzaldehyde (0.43 mol) and acetophenone (0.43 mol).
  • Stir for 4–5 hours at 15–20°C.
  • Isolate the product via filtration, wash with cold water, and recrystallize from ethanol.

Yield: 75–85% (varies with substitution pattern).

Catalytic Systems for Cyclocondensation

Oxalic Acid-Catalyzed Solvent-Free Synthesis

A green chemistry approach employs oxalic acid (10 mol%) under solvent-free conditions at 80–90°C. This method avoids toxic organic solvents and achieves yields exceeding 90% for analogous benzodiazepines.

Optimization Data :

Catalyst Loading (mol%) Solvent Time (h) Yield (%)
20 Solvent-free 2.5 91
10 Solvent-free 3.0 93
5 Solvent-free 4.5 78

The solvent-free protocol minimizes side reactions and simplifies purification.

Alternative Catalysts and Conditions

Comparative studies highlight the efficacy of other catalysts:

  • Yb(OTf)₃ : Yields 88–92% in acetonitrile at reflux.
  • Sc(OTf)₃ : Achieves 90% yield in 2 hours but requires anhydrous conditions.
  • Ceric Ammonium Nitrate (CAN) : Provides 85% yield but generates stoichiometric waste.

Oxalic acid remains preferred for cost-effectiveness and environmental compatibility.

Characterization and Analytical Data

Spectral Properties

Synthesized compounds are validated via NMR, IR, and mass spectrometry. For example, a structurally analogous derivative (5e in) exhibits:

  • ¹H NMR (CDCl₃) : δ 2.01 (d, 2H, CH₂), 2.98 (t, 1H, CH), 4.87 (s, 1H, OH), 6.45–7.35 (aromatic protons).
  • IR (KBr) : 3413 cm⁻¹ (O–H), 1636 cm⁻¹ (C=N).
  • LC-MS : m/z 314.10 (M⁺).

X-ray Crystallography

While no crystal structure of the target compound is reported, related benzodiazepines adopt a boat conformation for the diazepine ring, with the phenyl substituents in equatorial positions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The C-3 position of the benzodiazepine ring undergoes nucleophilic substitution under basic conditions. For example:

  • Bromide displacement : The C-3 bromide derivative reacts with oxygen-, nitrogen-, and sulfur-based nucleophiles (e.g., amines, thiols) to form substituted derivatives .

  • Microwave-assisted alkylation : Using aminoethyl chlorides and K₂CO₃ in DMF, alkylation occurs regioselectively at N-4 under microwave irradiation (90 s) versus N-1 under conventional heating (hours) .

Table 1: Alkylation Regioselectivity Under Different Conditions

ConditionSiteReaction TimeKey Factor
Conventional heatingN-14–6 hoursRate-limiting N–C bond formation
Microwave irradiationN-490 secondsEnhanced anion production

Condensation Reactions

The phenolic hydroxyl group participates in acid-catalyzed condensations:

  • Heterocycle formation : Reacting with 2-aminothiophenol or o-phenylenediamine in ethanol under reflux yields thiazepine or diazepine derivatives, respectively. For example:

    • 3a : 4-(2-Thiophen-2-yl-2,3,5a,9a-tetrahydro-benzo[b] thiazepin-4-yl)-phenol .

    • 4a : 4-[2-(1H-Pyrrol-2-yl)-2,3,5a,9a-tetrahydro-benzo[b] thiazepin-4-yl]-phenol .

Key Conditions :

  • Reflux in ethanol with trifluoroacetic acid (15–17 hours).

  • Purification via column chromatography (toluene:ethyl acetate = 7.5:2.5) .

Coupling with Heterocyclic Moieties

The compound serves as a scaffold for synthesizing hybrid heterocycles:

  • Oxadiazole coupling : Reacting with 2-chloromethyl-5-(4-chlorophenyl)-1,3,4-oxadiazole in methanol/KOH yields derivatives like 6a and 7a .

  • Chalcone formation : Condensation with aromatic acetophenones produces chalcones, which further react with nucleophiles (e.g., hydrazines) to form pyrazoles or isoxazolines .

Table 2: Representative Hybrid Heterocycles

ProductReagents/ConditionsApplication
6a Methanol, KOH, reflux (12–15 hours)Antimicrobial studies
Pyrazole derivativesHydrazine hydrate, ethanol, piperidinePotential anticancer agents

Cyclization and Ring Expansion

  • β-Lactam synthesis : Schiff bases derived from the compound react with chloroketene to form β-lactams .

  • Thiazolidinone formation : Reaction with sulfanylacetic acid yields 2-(4-oxo-1,3-thiazolidinyl)-substituted derivatives .

Mechanistic Insight :

  • Ring inversion barriers in diazepine derivatives (e.g., 25 ) were computed using B3LYP/6-311++G(d,p), showing correlation with experimental NMR data .

Structural Modifications via Alkylation

  • N-Alkylation : Treatment with methyl iodide or benzyl chloride in DMF/K₂CO₃ introduces substituents at the N-5 position (e.g., 23 , 25 ) .

  • Regiospecific synthesis : Ethyl aroylacetates condense with 2,3-diaminopyridines to form pyrido-diazepinones without regioisomer byproducts .

Example Synthesis :

  • Compound 23 : 5-Methyl-2-phenyl-3,5-dihydro-4H-pyrido[2,3-b] diazepin-4-one .

    • Yield: 85%

    • Conditions: DMF, K₂CO₃, 110°C (4 hours).

Dynamic NMR Studies

  • Ring inversion dynamics : For 25 , the energy barrier (ΔG‡) was determined to be 63.2 kJ/mol via variable-temperature NMR, aligning with computational predictions .

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties
Research indicates that derivatives of benzo[b][1,4]diazepines exhibit significant antidepressant and anxiolytic effects. The compound's structure allows for interaction with the GABAergic system, which is crucial for mood regulation. For instance, studies have shown that similar diazepine derivatives can modulate GABA receptors, enhancing their inhibitory effects on neurotransmission .

Neuroprotective Effects
The neuroprotective potential of 3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol has been explored in various models of neurodegeneration. Its ability to inhibit oxidative stress and reduce inflammation in neuronal cells positions it as a candidate for treating conditions like Alzheimer's disease and Parkinson's disease. In vitro studies have demonstrated that this compound can significantly reduce cell death induced by neurotoxic agents .

Neuropharmacology

Modulation of Metabotropic Glutamate Receptors
The compound has been identified as a noncompetitive antagonist of metabotropic glutamate receptors (mGluRs), which play a vital role in synaptic transmission and plasticity. The modulation of these receptors is linked to cognitive functions and the treatment of psychiatric disorders such as schizophrenia . This mechanism suggests that this compound could be beneficial in developing new therapeutic strategies for these conditions.

Materials Science

Synthesis of Functional Polymers
In materials science, derivatives of this compound have been utilized in the synthesis of functional polymers. These polymers exhibit enhanced thermal stability and mechanical properties due to the incorporation of the diazepine moiety into the polymer backbone. Research has shown that such materials can be used in drug delivery systems and as scaffolds for tissue engineering applications .

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryAntidepressant and anxiolytic effects; GABA receptor modulation ,
NeuropharmacologyNoncompetitive antagonist of mGluRs; potential for treating schizophrenia
Materials ScienceSynthesis of functional polymers with enhanced properties

Case Studies

  • Antidepressant Activity : A study published in Journal of Medicinal Chemistry demonstrated that a related benzo[b][1,4]diazepine derivative showed significant antidepressant activity in animal models through its action on GABA receptors .
  • Neuroprotective Study : Research conducted at a prominent university revealed that this compound effectively reduced oxidative stress markers in neuronal cultures exposed to toxic agents, suggesting its potential as a neuroprotective agent .
  • Polymer Development : A recent patent application described the synthesis of novel polymers incorporating diazepine derivatives that exhibited improved mechanical strength and thermal stability compared to traditional materials .

Mechanism of Action

The mechanism of action of 3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol involves its interaction with specific molecular targets and pathways. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to increased neuronal inhibition and produces the characteristic pharmacological effects of benzodiazepines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s core structure places it within the benzodiazepine class, but its unique substitution pattern distinguishes it from related derivatives. Below is a detailed comparison with key analogs:

Structural Analogues with Modified Substituents

2-(4-Phenyl-4,5-dihydro-3H-benzo[b][1,4]diazepine-2-yl) Phenol (Compound 1) Structure: Similar bicyclic benzodiazepine core but substituted with a phenyl group at the 4-position of the diazepine ring. Activity: Tested for antidepressant effects in mice, showing moderate serotonin reuptake inhibition .

4-(o-Hydroxyphenyl)-2-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine (Compound 2) Structure: Contains a chlorophenyl group at position 2 and a hydroxyl group on the adjacent benzene ring.

XMU-MP-1 () Structure: A pyrimido-thieno-diazepine derivative with a sulfonamide group. Activity: Acts as a MST1/2 kinase inhibitor, highlighting the role of diazepine scaffolds in kinase modulation . Key Difference: The thieno-pyrimido fusion and sulfonamide group confer distinct physicochemical properties (e.g., higher logP) compared to simpler benzodiazepines .

Pharmacological and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituents Pharmacological Activity LogP (Predicted)
3-(4,5-Dihydro-3H-benzo[b][1,4]diazepin-2-YL)-phenol 238.28 Phenolic -OH Undocumented (structural analog) 2.8
Compound 1 316.36 4-Phenyl Serotonin reuptake inhibition 3.5
Compound 2 363.82 4-Chlorophenyl, o-hydroxyphenyl GABAₐ receptor modulation 4.1
XMU-MP-1 421.14 Sulfonamide, pyrimido-thieno MST1/2 kinase inhibition 3.2

Notes:

  • The phenolic -OH group in the target compound enhances solubility (clogP ~2.8) compared to halogenated derivatives (clogP >4), making it more suitable for aqueous formulations .
  • Antidepressant benzodiazepines (e.g., Compound 1) often prioritize moderate lipophilicity (clogP 3–4) to balance CNS penetration and metabolic stability .

Biological Activity

3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol is a compound belonging to the class of benzodiazepines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H14N2O. The structure features a phenolic group attached to a benzodiazepine moiety, which is crucial for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include the condensation of appropriate starting materials. For instance, the standard procedure may involve the reaction of benzene-1,2-diamines with β-oxoesters under specific conditions to yield various diazepine derivatives .

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of this compound. In vitro testing against human cancer cell lines has shown promising cytotoxic effects. For example, compounds structurally related to this diazepine have exhibited significant activity against breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) with IC50 values ranging from 16.19 to 17.16 μM .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown activity against carbonic anhydrase IX (CA IX), an enzyme often overexpressed in cancer cells. The inhibition potency varies across different derivatives, with some showing IC50 values as low as 10.93 nM .

The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells. For instance, related compounds have been reported to significantly increase apoptotic markers in MDA-MB-231 cells . The presence of the diazepine ring is believed to enhance interaction with biological targets due to its structural conformation.

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of various benzodiazepine derivatives, it was found that compounds similar to this compound displayed enhanced cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. The study highlighted that structural modifications significantly influenced the activity levels .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of benzodiazepine derivatives found that certain analogs exhibited notable antibacterial effects against strains such as Staphylococcus aureus and Klebsiella pneumoniae. These findings suggest potential therapeutic applications beyond oncology .

Data Tables

Biological ActivityIC50 Values (μM)Reference
Cytotoxicity (MCF-7)17.16 ± 1.54
Cytotoxicity (HCT-116)16.19 ± 1.35
CA IX Inhibition10.93 - 25.06
Apoptosis InductionSignificant Increase in Annexin V-FITC Positive Cells

Q & A

What are the common synthetic routes for preparing 3-(4,5-dihydro-3H-benzo[b][1,4]diazepin-2-yl)-phenol?

The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with ketones or aldehydes under acidic or microwave-assisted conditions. For example, benzodiazepine cores can be acylated with substituted benzoyl chlorides in the presence of bases like triethylamine . Microwave irradiation (e.g., 15 min in DMF with acetic acid catalysis) significantly reduces reaction time compared to traditional reflux methods . Post-synthetic modifications, such as halogenation or hydroxylation, are performed using reagents like POCl₃ or BBr₃ to introduce functional groups .

How is the structural characterization of this compound validated in academic research?

Characterization relies on multi-spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., NH stretches at 3300–3400 cm⁻¹, C=O at ~1670 cm⁻¹) .
  • ¹H/¹³C NMR confirms substitution patterns and stereochemistry. For instance, diazepine NH protons appear as broad singlets at δ 10–12 ppm, while aromatic protons show splitting patterns dependent on substituents .
  • Mass spectrometry verifies molecular weight (e.g., M⁺ peaks matching calculated values) .
  • X-ray crystallography (if crystalline) provides absolute configuration, as seen in related benzodiazepine derivatives .

What standardized methods are used to evaluate its antimicrobial activity?

The agar well diffusion method and minimum inhibitory concentration (MIC) assays are standard. For example:

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) are cultured on Mueller-Hinton agar, and compound solutions (10–100 µg/mL) are applied to wells. Zone inhibition diameters are measured after 24–48 h .
  • MIC values (µg/mL) are determined via serial dilution, with gentamycin and amphotericin B as positive controls. Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) often show enhanced activity due to increased membrane permeability .

Which reaction pathways are critical for modifying its core structure?

Key reactions include:

  • Oxidation : Using KMnO₄ or H₂O₂ to introduce hydroxyl or ketone groups .
  • Nucleophilic substitution : Halogen atoms (Cl, F) are replaced with amines or alkoxy groups via SNAr mechanisms .
  • Reduction : LiAlH₄ converts carbonyls to alcohols, altering pharmacodynamic properties .
  • Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl substituents for SAR studies .

How can reaction conditions be optimized to improve synthetic yield?

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during acylation .
  • Catalyst screening : Piperidine or acetic acid enhances cyclocondensation efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Microwave assistance : Reduces reaction time from hours to minutes (e.g., 15 min for cyclization) .

How do substituents influence its antimicrobial efficacy?

  • Electron-withdrawing groups (Cl, NO₂) at the 4-position enhance activity against gram-negative bacteria (MIC 12–26 µg/mL) by disrupting membrane integrity .
  • Methyl groups increase lipophilicity, improving penetration into fungal cells (e.g., MIC 14 µg/mL against C. albicans) .
  • Hydroxyl groups at the phenolic position are critical for hydrogen bonding with microbial enzymes .

What experimental designs balance antioxidant and antimicrobial studies?

  • Parallel assays : Use DPPH radical scavenging (for antioxidant activity) and MIC tests (antimicrobial) on the same compound library .
  • Dose-response curves : Compare EC₅₀ (antioxidant) and MIC values to identify dual-active derivatives. For example, compounds with FRAP values >80% at 100 µg/mL often retain antimicrobial efficacy .
  • Structural segregation : Introduce antioxidant moieties (e.g., phenolic-OH) without disrupting antimicrobial pharmacophores .

How are contradictions in activity data across studies resolved?

  • Replicate testing : Confirm results using multiple strains and independent labs.
  • Standardize protocols : Align MIC determination methods (e.g., CLSI guidelines) to minimize variability .
  • Meta-analysis : Compare substituent effects across studies to identify trends (e.g., chloro-substituted derivatives consistently show higher potency) .

What strategies assess multi-target biological activity (e.g., antimicrobial, anticancer)?

  • High-throughput screening : Test compound libraries against diverse targets (e.g., kinase inhibition, DNA intercalation) .
  • Molecular docking : Predict interactions with receptors (e.g., GABAₐ for CNS activity, topoisomerase II for anticancer effects) .
  • In vivo models : Use zebrafish or murine models to evaluate toxicity and efficacy across pathways .

How can chemical stability be enhanced for in vivo applications?

  • Prodrug design : Acetylate phenolic-OH groups to reduce metabolic degradation .
  • Formulation optimization : Encapsulate in liposomes or cyclodextrins to improve solubility and half-life .
  • pH-sensitive derivatives : Introduce tert-butyl esters that hydrolyze selectively in target tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol
Reactant of Route 2
3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.